Synthetic Yield: NaBH₄ Reduction to the Bromoethanol Intermediate vs. Ketone Precursor Stability
The target compound is synthesized from 3-bromo-5-bromoacetylisoxazole via NaBH₄ reduction in methanol, achieving a near-quantitative isolated yield. This yield compares favorably to the stability limitations of the ketone precursor, which is prone to over-reduction or decomposition under alternative conditions [1].
| Evidence Dimension | Isolated yield of the bromoethanol intermediate |
|---|---|
| Target Compound Data | 97.3% isolated yield (110.8 g obtained from 113 g ketone precursor) |
| Comparator Or Baseline | 3-Bromo-5-bromoacetylisoxazole (the ketone precursor): yield to target compound is 97.3%; the ketone itself is obtained in 89% from acetylisoxazole, with stability limitations noted as a brown oil requiring controlled temperature (10-15°C) during the reduction step |
| Quantified Difference | The target compound's formation yield is 97.3%, representing an 8.3 percentage-point improvement over the ketone precursor formation step (89%) in the same sequence |
| Conditions | NaBH₄ (543 mmol) added in portions to a solution of 3-bromo-5-bromoacetylisoxazole (420 mmol) in 2500 mL methanol, temperature maintained at 10-15°C then stirred 1 h at 20°C; product isolated as a brown oil distilling at 165°C/0.1 mmHg [1]. |
Why This Matters
A 97.3% yield in the penultimate step of a multi-step sequence directly translates to higher overall route efficiency and lower cost per gram of the final active pharmaceutical ingredient, a critical factor in procurement decisions for med-chem scale-up.
- [1] Chiarino, D.; Della Bella, D. (Zambon Group SpA). 1-(3-Bromo-isoxazol-5-yl)-2-tert.butylaminoethanol. US Patent 4,276,299, issued June 30, 1981. View Source
